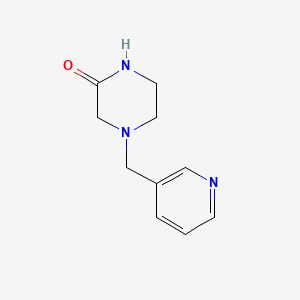

4-(Pyridin-3-ylmethyl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(pyridin-3-ylmethyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-10-8-13(5-4-12-10)7-9-2-1-3-11-6-9/h1-3,6H,4-5,7-8H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAHNXDUICSHME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Pyridin 3 Ylmethyl Piperazin 2 One

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For 4-(Pyridin-3-ylmethyl)piperazin-2-one, two primary retrosynthetic disconnections are most logical.

Route A involves a C-N bond disconnection at the N-4 position of the piperazinone ring. This severs the link between the piperazinone core and the pyridinylmethyl substituent. This approach identifies piperazin-2-one (B30754) and a suitable 3-pyridinylmethyl electrophile, such as 3-(chloromethyl)pyridine (B1204626), as the key precursors. This strategy is an example of an alkylation reaction.

Route B involves breaking two bonds within the piperazinone ring itself, specifically the C2-N1 amide bond and the C3-N4 bond. This deconstruction leads to N-(pyridin-3-ylmethyl)ethane-1,2-diamine and a two-carbon acyl unit, such as chloroacetyl chloride. This pathway builds the heterocyclic ring as a key step in the synthesis.

These analyses identify a set of fundamental starting materials required for the synthesis of the target molecule.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

| Piperazin-2-one |  | Core heterocyclic scaffold |

| 3-(Chloromethyl)pyridine |  | Source of the pyridin-3-ylmethyl group |

| N-(pyridin-3-ylmethyl)ethane-1,2-diamine |  | Precursor for ring formation |

| Chloroacetyl chloride |  | Two-carbon unit for cyclization |

| Pyridine-3-carbaldehyde |  | Precursor for reductive amination |

| Ethylenediamine (B42938) |  | Building block for diamine precursor |

Conventional Synthetic Routes

Conventional methods for synthesizing this compound rely on well-established organic reactions, primarily focusing on cyclization to form the ring and alkylation to attach the side chain.

The formation of the piperazinone ring is a critical step in pathways where the core heterocycle is constructed during the synthesis. A prevalent method involves the reaction of a monosubstituted ethylenediamine with a haloacetyl halide. rsc.org

In the context of the target molecule, N-(pyridin-3-ylmethyl)ethane-1,2-diamine is treated with chloroacetyl chloride. The initial reaction forms an amide intermediate, which then undergoes an intramolecular nucleophilic substitution (an SN2 reaction) where the terminal primary amine attacks the carbon bearing the chlorine atom. This 6-exo-tet cyclization, typically promoted by a base, yields the desired this compound. rsc.org The synthesis of the required diamine precursor can be achieved via reductive amination of ethylenediamine with pyridine-3-carbaldehyde.

When piperazin-2-one is used as the starting material, the key step is the introduction of the pyridin-3-ylmethyl group onto the N-4 nitrogen atom.

Direct N-Alkylation: This is the most straightforward approach, involving the reaction of piperazin-2-one with an alkyl halide like 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine. nih.govmdpi.com The reaction is typically carried out in a suitable solvent (e.g., acetonitrile (B52724), DMF) in the presence of a base such as potassium carbonate or triethylamine (B128534) to neutralize the hydrogen halide formed during the reaction. nih.gov The N-4 nitrogen of piperazin-2-one is more nucleophilic than the N-1 amide nitrogen, leading to regioselective alkylation at the desired position.

Reductive Amination: An alternative strategy is the reductive amination of piperazin-2-one with pyridine-3-carbaldehyde. mdpi.com In this two-step, one-pot process, the amine and aldehyde first condense to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to form the final C-N bond.

Table 2: Comparison of Conventional Synthetic Routes

| Synthetic Route | Key Reaction | Starting Materials | Key Features |

| Ring Cyclization | Intramolecular SN2 | N-(pyridin-3-ylmethyl)ethane-1,2-diamine, Chloroacetyl chloride | Builds the heterocyclic core; requires synthesis of the substituted diamine precursor. |

| Direct N-Alkylation | Intermolecular SN2 | Piperazin-2-one, 3-(Chloromethyl)pyridine | Simple and direct; relies on the availability of piperazin-2-one and the alkyl halide. |

| Reductive Amination | Imine formation and reduction | Piperazin-2-one, Pyridine-3-carbaldehyde | Mild conditions; avoids the use of potentially unstable alkyl halides. |

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods. These principles can be applied to the synthesis of this compound.

Catalysis offers significant advantages by reducing waste and improving reaction efficiency.

Catalytic Hydrogenation: This method is central to reductive amination strategies and can also be used to form piperazinone precursors. For instance, the synthesis of piperazines via the reductive cyclization of dioximes often employs heterogeneous catalysts like Palladium on carbon (Pd/C). nih.gov This approach can be adapted to create substituted piperazinones.

Metal-Promoted Cascade Reactions: Recent research has focused on developing cascade or tandem reactions where multiple bonds are formed in a single operation. Such processes, often promoted by transition metals, can construct the piperazinone ring with high efficiency, introducing multiple points of diversity. researchgate.netthieme.de While not yet specifically reported for this exact molecule, these advanced methodologies represent a promising future direction.

Applying green chemistry principles aims to minimize the environmental impact of chemical synthesis. researchgate.net

One-Pot Synthesis: Combining multiple reaction steps into a single pot, such as in reductive amination or cascade cyclizations, aligns with green chemistry principles. researchgate.netacs.org This approach reduces solvent usage, minimizes waste from purification of intermediates, and saves time and energy.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for reactions such as N-alkylation or cyclization. This technique offers a more energy-efficient alternative to conventional heating.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. researchgate.netnih.gov For example, N-alkylation reactions can sometimes be performed in aqueous or alcohol-based systems.

Photoredox Catalysis: This emerging field uses light and a photocatalyst to drive chemical reactions under very mild conditions. mdpi.com Photoredox methods have been developed for the synthesis of piperazines and could be adapted for the synthesis of piperazinone derivatives, offering a sustainable alternative to traditional methods that may require harsh reagents or high temperatures. organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the N-alkylation approach , several parameters can be fine-tuned. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride can lead to higher yields by ensuring complete deprotonation of the piperazinone. However, milder bases such as potassium carbonate are often sufficient and present fewer handling challenges. The reaction temperature can also be optimized; while room temperature may be sufficient, gentle heating can often accelerate the reaction and improve yields, although excessive heat may lead to side product formation. The selection of the solvent is also important, with polar aprotic solvents like DMF or acetonitrile generally providing good results. To further enhance the yield, the stoichiometry of the reactants can be adjusted, for instance, by using a slight excess of the piperazin-2-one to ensure complete consumption of the more valuable pyridylmethyl halide.

In the context of reductive amination , the choice of the reducing agent is a key factor for optimization. Sodium triacetoxyborohydride is often favored due to its mildness and high selectivity for the iminium ion over the starting aldehyde, which minimizes the formation of alcohol byproducts. harvard.edu The reaction pH is another critical parameter, as the formation of the iminium ion is typically favored under slightly acidic conditions. The addition of a catalytic amount of acetic acid can facilitate this step. The reaction temperature is usually kept at room temperature to ensure selectivity and prevent the degradation of the reactants or products. The solvent choice can also influence the reaction outcome, with dichloromethane (B109758) or 1,2-dichloroethane (B1671644) being commonly used. The yield can be further enhanced by carefully controlling the stoichiometry of the reactants and the reducing agent.

Table 1: Optimization Parameters for the Synthesis of this compound

| Parameter | N-Alkylation | Reductive Amination |

| Base/Catalyst | Potassium Carbonate, Sodium Hydride | Acetic Acid (catalytic) |

| Solvent | DMF, Acetonitrile | Dichloromethane, 1,2-Dichloroethane |

| Temperature | Room Temperature to 60°C | Room Temperature |

| Reducing Agent | Not Applicable | Sodium Triacetoxyborohydride, Sodium Cyanoborohydride |

| Key Considerations | Stoichiometry of reactants, choice of leaving group on the electrophile | Reaction pH, stoichiometry of the reducing agent |

Stereocontrol and Enantioselective Synthesis (If Applicable)

For the synthesis of this compound, the N-substituent itself does not introduce a chiral center. However, the piperazin-2-one ring can be chiral if it is substituted at the C3 or C5 positions. Enantioselective synthesis of such chiral piperazin-2-ones has been a subject of significant research interest.

One of the most elegant and effective methods for the enantioselective synthesis of α-substituted piperazin-2-ones is the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. nih.gov This method allows for the introduction of a variety of substituents at the α-position to the carbonyl group with high enantioselectivity. The resulting enantioenriched piperazin-2-ones can then be N-alkylated with 3-(chloromethyl)pyridine to afford the chiral analogue of the target compound.

Another powerful strategy is the asymmetric hydrogenation of pyrazin-2-ols , which can be catalyzed by palladium complexes with chiral ligands. dicp.ac.cnrsc.org This method provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. The resulting chiral piperazin-2-one can subsequently be N-alkylated to yield the desired chiral this compound derivative.

Furthermore, asymmetric catalytic access to piperazin-2-ones can be achieved through a one-pot approach involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization, catalyzed by a quinine-derived urea. acs.org This method allows for the synthesis of 3-aryl/alkyl piperazin-2-ones in high yield and enantioselectivity. The resulting chiral piperazin-2-one could then be subjected to N-alkylation to obtain the target compound in an enantiopure form.

It is important to note that these enantioselective methods would yield a chiral piperazin-2-one core, which would then be functionalized with the pyridin-3-ylmethyl group. The direct enantioselective synthesis of this compound where the chirality is introduced during the N-alkylation step is less common and would require a chiral catalyst that can differentiate between the two enantiotopic faces of the nitrogen atom, which is a challenging synthetic problem.

Chemical Reactivity and Transformation Studies of 4 Pyridin 3 Ylmethyl Piperazin 2 One

Reactivity of the Piperazin-2-one (B30754) Ring System

The piperazin-2-one core contains a cyclic amide (a lactam) and a tertiary amine. The reactivity of this system is primarily centered on the amide linkage.

Ring-Opening Reactions

The amide bond within the piperazin-2-one ring is susceptible to cleavage under hydrolytic conditions. This ring-opening reaction can be catalyzed by either acid or base, yielding a linear ethylenediamine (B42938) derivative.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to break the C-N bond, opening the ring. The final product would be the hydrochloride salt of N-(2-aminoethyl)-N-(pyridin-3-ylmethyl)glycine.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the amide carbonyl carbon. The resulting tetrahedral intermediate expels the amide anion to open the ring, which is then protonated by the solvent to give the carboxylate salt of N-(2-aminoethyl)-N-(pyridin-3-ylmethyl)glycine.

These reactions are fundamental to amide chemistry and represent a primary pathway for the degradation or metabolic breakdown of such structures.

| Reaction Type | Reagents/Conditions | Expected Product |

| Acid-Catalyzed Hydrolysis | Aqueous HCl, Heat | N-(2-aminoethyl)-N-(pyridin-3-ylmethyl)glycine hydrochloride |

| Base-Catalyzed Hydrolysis | Aqueous NaOH, Heat | Sodium salt of N-(2-aminoethyl)-N-(pyridin-3-ylmethyl)glycine |

Functionalization of the Amide Linkage

Functionalization of the amide can be achieved primarily through reduction of the carbonyl group.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation converts the piperazin-2-one ring into a fully saturated piperazine (B1678402) ring. The reaction effectively removes the carbonyl oxygen, yielding 1-(Pyridin-3-ylmethyl)piperazine. This reaction is a common strategy in medicinal chemistry to move from a lactam scaffold to a piperazine scaffold, which often has different pharmacological and pharmacokinetic properties nih.gov.

| Reaction Type | Reagents/Conditions | Expected Product |

| Amide Reduction | 1. LiAlH₄, THF; 2. H₂O | 1-(Pyridin-3-ylmethyl)piperazine |

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring is an electron-deficient aromatic system, which significantly influences its reactivity towards substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation require harsh conditions and generally proceed in low yields quimicaorganica.org. When substitution does occur, it is directed to the 3-position (meta to the nitrogen) quora.comquora.com. Since the target molecule is already substituted at the 3-position with an alkyl group (which is weakly activating), any further electrophilic substitution would be directed to the 5-position, but the reaction would be extremely sluggish.

Nucleophilic Aromatic Substitution (NAS): Direct nucleophilic substitution on an unsubstituted pyridine ring is difficult and requires a leaving group at the 2- or 4-position, typically activated by a strong electron-withdrawing group nih.gov. A more viable strategy to induce reactivity is through the formation of a Pyridine N-oxide . Oxidation of the pyridine nitrogen (e.g., with m-CPBA or H₂O₂) forms the N-oxide, which alters the electronic properties of the ring almerja.comchemtube3d.com. The N-oxide is reactive towards both electrophiles (at the 4-position) and nucleophiles (at the 2- and 4-positions) chemtube3d.comscripps.edu. For instance, treatment of the N-oxide with phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the 2-position, which can then be displaced by other nucleophiles chemtube3d.com.

| Reaction Type | Reagents/Conditions | Intermediate/Product | Notes |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | 4-(Pyridin-3-ylmethyl)piperazin-2-one N-oxide | Activates the pyridine ring |

| Electrophilic Nitration (of N-oxide) | HNO₃/H₂SO₄ | 4-((4-Nitro-1-oxopyridin-3-yl)methyl)piperazin-2-one | Substitution at the 4-position rsc.org |

| Nucleophilic Chlorination (of N-oxide) | POCl₃, Heat | 4-((2-Chloropyridin-3-yl)methyl)piperazin-2-one | Substitution at the 2-position almerja.com |

Metal-Mediated Transformations

Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for the functionalization of pyridine rings researchgate.net. These methods typically require the presence of a halide or triflate on the ring to act as a leaving group. Therefore, a two-step sequence is often employed: halogenation followed by cross-coupling.

For instance, if the pyridine ring were first halogenated (e.g., brominated at the 5-position, albeit under harsh conditions, or chlorinated via the N-oxide route), the resulting halopyridine could undergo various palladium-catalyzed reactions.

Suzuki Coupling: Reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would form a new carbon-carbon bond, attaching a new aryl group to the pyridine ring rsc.org.

Buchwald-Hartwig Amination: Coupling with an amine using a palladium catalyst and a suitable ligand would install a new amino group on the pyridine ring.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts would introduce an alkynyl substituent rsc.org.

These transformations provide extensive opportunities for structural diversification of the pyridine moiety.

| Reaction Type | Reactants | Catalyst/Conditions | Expected Product Class |

| Suzuki Coupling | 5-Bromo-3-substituted pyridine, Ar-B(OH)₂ | Pd(PPh₃)₄, Base | 5-Aryl-3-substituted pyridine |

| Buchwald-Hartwig | 5-Bromo-3-substituted pyridine, R₂NH | Pd catalyst, Ligand, Base | 5-(Dialkylamino)-3-substituted pyridine |

| Sonogashira Coupling | 5-Bromo-3-substituted pyridine, RC≡CH | Pd/Cu catalyst, Base | 5-Alkynyl-3-substituted pyridine |

Reactivity at the Exocyclic Methylene Bridge

The methylene (-CH₂-) group is positioned between two activating groups: the electron-deficient pyridine ring and the nitrogen atom of the piperazinone ring. This "benzylic-like" position is susceptible to oxidation and other C-H functionalization reactions.

Oxidation: The benzylic C-H bonds can be oxidized to form a carbonyl group (C=O) using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. This would transform the methylene bridge into a ketone, yielding 4-(Pyridin-3-ylcarbonyl)piperazin-2-one. This type of oxidation is a fundamental transformation for benzylic positions mdpi.com.

Radical Reactions: The benzylic position can stabilize a radical intermediate. Reactions involving radical initiators, such as N-bromosuccinimide (NBS) under UV light, could lead to halogenation at the methylene bridge, producing 4-(bromo(pyridin-3-yl)methyl)piperazin-2-one. This intermediate could then be used for subsequent nucleophilic substitution reactions. Research into direct C-H functionalization adjacent to nitrogen in heterocycles, often via photoredox or metal catalysis, has shown that these positions can be arylated, vinylated, or otherwise modified acs.orgmdpi.com.

| Reaction Type | Reagents/Conditions | Expected Product |

| Oxidation | KMnO₄, Heat | 4-(Pyridin-3-ylcarbonyl)piperazin-2-one |

| Radical Bromination | NBS, AIBN or UV light | 4-(Bromo(pyridin-3-yl)methyl)piperazin-2-one |

Derivatization and Functional Group Interconversions

The structure of this compound offers several sites for chemical modification, primarily at the N1 position of the piperazinone ring and on the pyridine ring. These transformations are crucial for generating analogues with modified physicochemical properties and for the synthesis of more complex molecules.

N-Acylation and N-Alkylation at the Piperazinone Nitrogen (N1):

The secondary amine at the N1 position of the piperazinone ring is a prime site for derivatization through acylation and alkylation reactions. These reactions are fundamental in medicinal chemistry for introducing a variety of functional groups.

N-Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534), pyridine) would readily yield N-acyl derivatives. This functionalization is a common strategy in drug discovery to introduce amide functionalities. The reaction generally proceeds via a nucleophilic acyl substitution mechanism. A method for the selective mono-acylation of piperazines involves immobilizing the diamine on a sulfonic acid functionalized silica (B1680970) gel, followed by acylation and subsequent liberation of the product.

N-Alkylation: The introduction of alkyl groups at the N1 position can be achieved using alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base to neutralize the formed hydrohalic acid. The choice of solvent and base is critical to control the reaction and minimize side products. For instance, heating an excess of a piperazine derivative with an alkylating agent in a basic solvent like pyridine has been reported for N-alkylation rsc.org. Alternatively, reductive amination provides a pathway for N-alkylation while avoiding the formation of quaternary ammonium (B1175870) salts rsc.org.

Illustrative N-Acylation and N-Alkylation Reactions:

| Reactant (at N1) | Reagent | Conditions | Product | Reference (Analogous Reactions) |

| H | Acetyl chloride | Triethylamine, Dichloromethane (B109758), 0 °C to rt | 1-Acetyl-4-(pyridin-3-ylmethyl)piperazin-2-one | nih.gov |

| H | Benzoyl chloride | Pyridine, 0 °C to rt | 1-Benzoyl-4-(pyridin-3-ylmethyl)piperazin-2-one | nih.gov |

| H | Methyl iodide | Potassium carbonate, Acetonitrile (B52724), reflux | 1-Methyl-4-(pyridin-3-ylmethyl)piperazin-2-one | rsc.org |

| H | Benzyl bromide | Sodium hydride, DMF, 0 °C to rt | 1-Benzyl-4-(pyridin-3-ylmethyl)piperazin-2-one | rsc.org |

Functionalization of the Pyridine Ring:

The pyridine ring can undergo a variety of transformations, most notably electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These reactions are pivotal for introducing carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: If a halogen atom (e.g., Br, Cl) were introduced onto the pyridine ring of this compound, it would open up possibilities for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halo-derivative of the parent compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This is a powerful method for creating biaryl structures.

Buchwald-Hartwig Amination: This reaction would enable the formation of a C-N bond by coupling a halo-derivative with an amine, catalyzed by a palladium-phosphine complex. This is a key transformation for synthesizing complex amines.

Hypothetical Cross-Coupling Reactions on a Halogenated Pyridine Ring:

| Substrate | Coupling Partner | Catalyst System | Product | Reference (Analogous Reactions) |

| 4-((2-Bromo-pyridin-3-yl)methyl)piperazin-2-one | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-((2-Phenyl-pyridin-3-yl)methyl)piperazin-2-one | |

| 4-((2-Chloro-pyridin-3-yl)methyl)piperazin-2-one | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 4-((2-(Phenylamino)-pyridin-3-yl)methyl)piperazin-2-one |

Mechanistic Investigations of Key Chemical Transformations

While specific mechanistic studies on this compound are not available, the mechanisms of the aforementioned key transformations can be inferred from well-established principles in organic chemistry.

Mechanism of N-Acylation:

The N-acylation of the piperazinone ring is a classic example of nucleophilic acyl substitution. The reaction is initiated by the nucleophilic attack of the secondary amine at the N1 position on the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride). This forms a tetrahedral intermediate. The intermediate then collapses, expelling the leaving group (e.g., chloride ion), and after deprotonation by a base, the N-acylated product is formed. The presence of a base is crucial to neutralize the acidic byproduct (e.g., HCl) and to drive the reaction to completion.

Mechanism of Palladium-Catalyzed Cross-Coupling Reactions:

The catalytic cycles of Suzuki-Miyaura and Buchwald-Hartwig reactions are well-understood and would be applicable to halogenated derivatives of this compound.

Suzuki-Miyaura Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the halo-pyridine derivative to form a Pd(II) complex.

Transmetalation: The organoboron compound reacts with the Pd(II) complex, transferring the organic group to the palladium and forming a diorganopalladium(II) intermediate. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald-Hartwig Amination Catalytic Cycle:

Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) catalyst undergoes oxidative addition with the aryl halide.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group on the palladium complex couple and are eliminated, forming the desired C-N bond and regenerating the Pd(0) catalyst.

These proposed reactive pathways, based on the known chemistry of the constituent functional groups, provide a framework for understanding and predicting the chemical behavior of this compound and for designing synthetic routes to its derivatives. Experimental validation would be necessary to confirm these potential transformations and to optimize reaction conditions.

Derivatives and Analogs of 4 Pyridin 3 Ylmethyl Piperazin 2 One: Synthesis and Structural Exploration

Design Principles for Structural Modification

The modification of a lead compound like 4-(pyridin-3-ylmethyl)piperazin-2-one is guided by established medicinal chemistry principles aimed at optimizing its properties. The piperazine (B1678402) ring's two nitrogen atoms offer distinct points for substitution; the N-1 nitrogen can be functionalized to introduce groups that modulate hydrophobic or hydrogen-bonding interactions, while the N-4 nitrogen serves as a key linkage point. nih.gov

Key design principles for creating analogs include:

Structure-Activity Relationship (SAR) Studies : The primary goal is to understand how specific structural changes affect biological activity. By systematically altering substituents on the piperazinone and pyridine (B92270) rings, researchers can identify key pharmacophoric features. For instance, replacing the piperazine ring with morpholine (B109124) or pyrrolidine (B122466) has been shown to cause a noticeable decrease in the activity of some compound series. nih.gov

Isosteric and Bioisosteric Replacement : Functional groups are replaced with other groups of similar size, shape, and electronic properties to fine-tune activity or improve pharmacokinetic profiles. For example, modifying ring systems or linker atoms can alter a molecule's interaction with biological targets.

Scaffold Hopping and Diversification : The core scaffold can be altered to explore new chemical space while retaining essential binding interactions. This can involve expanding or contracting rings or introducing different heterocyclic systems.

Improving Physicochemical Properties : Modifications are often designed to enhance properties such as solubility, lipophilicity, and metabolic stability. The morpholine group, for example, is often used to improve the solubility and bioavailability of drug candidates. smolecule.com

Synthesis of Piperazinone Ring-Substituted Analogs

The synthesis of analogs with substituents on the piperazinone ring is a key strategy for exploring the chemical space around the core molecule. Various methodologies have been developed for the asymmetric and diastereoselective synthesis of substituted 2-oxopiperazines, often starting from amino acids or involving cyclization reactions. researchgate.net

A general approach for introducing substituents at positions C-3, C-5, or C-6 of the piperazinone ring involves multi-step cyclization strategies. One common method is the cyclization of an N-substituted diamine precursor. For example, enantiomerically-enriched alcohols can be transformed regioselectively into 1-substituted piperazinones through modified Jocic-type reactions with minimal loss of stereochemical integrity. rsc.org

Another versatile strategy involves a cascade, metal-promoted transformation using a chloro allenylamide, a primary amine, and an aryl iodide. bohrium.comthieme.de This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it suitable for generating a library of piperazinone derivatives. bohrium.comthieme.de These general methodologies can be adapted to produce analogs of this compound by incorporating the pyridin-3-ylmethyl moiety onto the N-4 nitrogen of the diamine precursor before or after the cyclization step.

| General Strategy | Description | Key Intermediates | Reference |

| Jocic-Type Reaction | Regioselective transformation of enantiomerically-enriched trichloromethyl-containing alcohols with N-substituted diamines. | N-substituted diamines, trichloromethyl-containing alcohols | rsc.org |

| Cascade Reaction | A one-pot, metal-promoted reaction of a chloro allenylamide, primary amine, and aryl iodide to form the piperazinone ring. | Chloro allenylamide, primary amines, aryl iodides | bohrium.comthieme.de |

| Amino Acid-Based Synthesis | Diastereoselective synthesis starting from naturally occurring amino acids to build the chiral piperazinone scaffold. | α-amino acids, diamine precursors | researchgate.net |

Synthesis of Pyridine Ring-Substituted Analogs

Introducing substituents onto the pyridine ring allows for the modulation of electronic properties and the introduction of new interaction points. The synthesis of these analogs typically relies on utilizing pre-functionalized pyridine building blocks. nih.gov

A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction. For instance, a substituted 2-chloro-3-nitropyridine (B167233) can be reacted with piperazine to form a pyridinylpiperazine intermediate. nih.gov The nitro group acts as a strong electron-withdrawing group, activating the 2-position for nucleophilic attack. nih.gov This intermediate can then be further elaborated to construct the desired piperazin-2-one (B30754) derivative.

Alternatively, substituted pyridine hydrazides can be reacted with various benzaldehydes to form intermediate hydrazones, which then undergo cyclocondensation to yield more complex heterocyclic systems attached to the pyridine ring. orientjchem.org Solid-phase synthesis techniques have also been employed, where resin-bound amino acids are sulfonylated with substituted nitrobenzenesulfonyl chlorides and subsequently cyclized to produce tetrasubstituted pyridines. nih.gov

| Starting Material | Reaction Type | Product Type | Reference |

| 2-Chloro-3-nitropyridine | Nucleophilic Aromatic Substitution | 3-Nitro-pyridin-2-yl piperazine | nih.gov |

| Substituted Pyridine Hydrazide | Condensation & Cyclization | Pyridine-thiazolidinone derivatives | orientjchem.org |

| 1,5-Dicarbonyls | Cyclization with hydroxylamine | Highly substituted pyridines | nih.gov |

Synthesis of Analogs Modified at the Exocyclic Bridge

Modification of the methylene (B1212753) (-CH2-) bridge connecting the pyridine and piperazinone moieties can significantly impact the molecule's conformational flexibility and orientation of the two ring systems. Strategies for modifying this linker include altering its length, rigidity, or polarity.

Lengthening the bridge can be achieved by using different starting materials in the key coupling step. For example, instead of using 3-(chloromethyl)pyridine (B1204626), one could use 3-(2-chloroethyl)pyridine (B1593371) or 3-(3-chloropropyl)pyridine (B1606993) in a nucleophilic substitution reaction with a piperazin-2-one precursor. A similar approach is seen in the synthesis of pyridazinone derivatives where a three-carbon propyl linker connects the core to a piperazine moiety. researchgate.net

Reductive amination is another versatile method. Reacting piperazin-2-one with a pyridinecarboxaldehyde derivative containing a longer alkyl chain (e.g., 3-(pyridin-3-yl)propanal) under reductive conditions (e.g., using sodium triacetoxyborohydride) would yield an analog with an extended bridge. This method is widely used for preparing N-alkyl piperazine derivatives. nih.gov

Combinatorial and Parallel Synthesis Approaches for Library Generation

To efficiently explore the structure-activity relationships of this compound analogs, combinatorial and parallel synthesis techniques are employed to generate large libraries of related compounds. mdpi.com These high-throughput methods allow for the rapid creation of diverse molecules by systematically combining different building blocks.

One approach involves a multi-step, one-pot cascade reaction that is well-suited for combinatorial synthesis. By varying the primary amine and aryl iodide inputs in a metal-promoted cascade reaction, a diverse library of piperazin-2-ones can be generated efficiently. bohrium.comthieme.de

Parallel synthesis can be implemented by anchoring a common intermediate to a solid support or by using solution-phase array synthesis. For example, a library of piperazine-tethered thiazole (B1198619) compounds was generated through parallel synthesis using a variety of commercially available carboxylic acids, demonstrating the power of this approach for creating diverse derivatives from a common core. mdpi.com In the context of this compound, a common piperazin-2-one core could be reacted in parallel with a library of substituted pyridin-3-ylmethyl halides or aldehydes to generate a focused library of analogs.

Conformational Analysis of Derivatives

The three-dimensional conformation of this compound derivatives is critical for their interaction with biological targets. The piperazine ring typically adopts a flexible chair conformation, and the orientation of substituents (axial vs. equatorial) can profoundly influence activity. nih.gov

Conformational analysis of these derivatives can be performed using a combination of experimental and computational methods:

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) can provide detailed information about the molecule's structure and the relative orientation of atoms. J-coupling values can help determine the conformational free energies of substituents on the piperidine (B6355638) or piperazine ring. nih.gov

X-ray Crystallography : This technique provides a precise 3D structure of the molecule in its solid state, revealing bond lengths, angles, and torsion angles. mdpi.com Analysis of crystal structures can show preferences for extended or folded conformations, which are often influenced by intermolecular interactions like hydrogen bonding and π-π stacking. mdpi.com

Computational Modeling : Molecular mechanics and quantum mechanics calculations can predict stable conformations and the energy barriers between them. nih.gov Docking studies can simulate the binding of different conformers to a target protein, providing insights into the structural basis of activity. mdpi.com For substituted piperazines, studies have shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonds in certain analogs. nih.gov

| Technique | Information Obtained | Example Application | Reference |

| NMR Spectroscopy | Conformational free energies, substituent orientation (axial/equatorial). | Determining conformer energies in substituted piperidines. | nih.gov |

| X-ray Crystallography | Precise 3D structure, bond angles, torsion angles, intermolecular interactions. | Revealing extended vs. folded conformations in flexible molecules. | mdpi.com |

| Molecular Modeling | Prediction of stable conformers, binding modes, interaction energies. | Confirming that specific enantiomers and conformers can bind to target receptors. | nih.gov |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be fundamental in determining the precise connectivity and spatial arrangement of atoms within the 4-(Pyridin-3-ylmethyl)piperazin-2-one molecule.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the complete chemical structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, identifying adjacent protons within the pyridine (B92270) and piperazin-2-one (B30754) rings, as well as the methylene (B1212753) bridge.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. This would be crucial for assigning the carbons of the piperazin-2-one ring, the methylene bridge, and the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This technique would be vital for establishing the connectivity between the pyridin-3-ylmethyl group and the nitrogen atom at the 4-position of the piperazin-2-one ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This would provide critical information about the molecule's conformation and the spatial relationship between the pyridine and piperazin-2-one moieties.

Without experimental data, a hypothetical data table cannot be generated.

Solid-State NMR Applications

Solid-state NMR (ssNMR) could provide insights into the structure and dynamics of this compound in its crystalline form. This technique is particularly useful for studying polymorphism (the ability of a solid material to exist in more than one form or crystal structure) and for characterizing materials that are insoluble or difficult to crystallize for X-ray diffraction.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques would be employed to determine the exact mass of the molecule, confirm its elemental composition, and study its fragmentation patterns, which can provide valuable structural information.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. The parent ion of this compound would be isolated and then fragmented. The resulting fragment ions would be analyzed to deduce the molecule's structure. Common fragmentation pathways for such a molecule might include cleavage of the bond between the methylene group and the piperazin-2-one ring, or fragmentation of the piperazin-2-one ring itself. A detailed analysis of these pathways would provide strong evidence for the proposed structure.

A hypothetical fragmentation data table cannot be accurately created without experimental results.

Ion Mobility Mass Spectrometry for Isomer Differentiation

Ion mobility mass spectrometry (IM-MS) separates ions based on their size, shape, and charge. This technique would be particularly useful if isomers of this compound were synthesized, for example, with the methyl group at the 2- or 4-position of the pyridine ring. IM-MS could potentially distinguish between these positional isomers based on their different three-dimensional structures, which would lead to different drift times in the ion mobility cell.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

A crystallographic data table cannot be provided as no crystal structure for this specific compound has been reported.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Information

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and understanding the bonding within a molecule. For this compound, the spectra would exhibit characteristic bands corresponding to its constituent parts: the pyridine ring, the piperazin-2-one ring, and the methylene bridge.

While specific experimental spectra for this exact compound are not widely available in the public domain, the expected vibrational frequencies can be predicted based on the analysis of similar structures. mdpi.comresearchgate.netresearchgate.netcapes.gov.brmdpi.comresearchgate.netresearchgate.net The key functional groups and their anticipated vibrational modes are detailed below.

Pyridine Ring Vibrations:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching: The characteristic ring stretching vibrations of the pyridine moiety are expected to appear in the 1600-1400 cm⁻¹ region. researchgate.net

C-H in-plane and out-of-plane bending: These bending vibrations give rise to a complex pattern of bands in the fingerprint region (below 1400 cm⁻¹).

Piperazin-2-one Ring Vibrations:

N-H stretching: The secondary amine within the piperazinone ring should exhibit a stretching vibration, typically in the range of 3350-3250 cm⁻¹.

C=O stretching: The amide carbonyl group is a strong infrared absorber and is expected to show a prominent band around 1680-1640 cm⁻¹, characteristic of a cyclic amide (lactam).

CH₂ stretching: The methylene groups in the piperazine (B1678402) ring will have symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range. mdpi.com

C-N stretching: The C-N stretching vibrations of the piperazine ring are expected in the 1200-1000 cm⁻¹ region.

Methylene Bridge Vibrations:

The CH₂ group connecting the pyridine and piperazinone rings will also contribute to the C-H stretching region around 2950-2850 cm⁻¹.

The combination of these techniques provides a comprehensive vibrational profile of the molecule. FT-IR is particularly sensitive to polar bonds like C=O and N-H, while Raman spectroscopy can provide valuable information about the less polar aromatic ring vibrations. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Pyridine Ring | C=C and C=N Ring Stretch | 1600 - 1400 | FT-IR, Raman |

| Piperazin-2-one Ring | N-H Stretch (Amine) | 3350 - 3250 | FT-IR |

| Piperazin-2-one Ring | C=O Stretch (Amide) | 1680 - 1640 | FT-IR |

| Piperazin-2-one & Methylene Bridge | Aliphatic C-H Stretch | 2950 - 2850 | FT-IR, Raman |

| Piperazin-2-one Ring | C-N Stretch | 1200 - 1000 | FT-IR |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Elucidation (If Applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the stereochemical analysis of chiral molecules. nih.govwikipedia.orglibretexts.org These methods measure the differential interaction of left and right circularly polarized light with a substance. A molecule must be chiral—meaning it is non-superimposable on its mirror image—to exhibit a CD or ORD spectrum.

The parent compound, this compound, is achiral. It does not possess any stereocenters (asymmetric carbon atoms) or other elements of chirality such as axial or planar chirality. The molecule has a plane of symmetry that bisects the piperazin-2-one ring.

Because this compound is achiral, it is optically inactive. Therefore, chiroptical spectroscopy techniques like CD and ORD are not applicable for its stereochemical elucidation, as there are no stereoisomers to distinguish.

It is important to note that derivatives of piperazin-2-one can be synthesized to be chiral. rsc.org For instance, substitution at the 3- or 5-position of the piperazinone ring could introduce a stereocenter. In such cases, chiroptical spectroscopy would become an essential tool for determining the absolute configuration and studying the conformational properties of the resulting enantiomers.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Electronic structure analysis reveals how electrons are distributed within the molecule, which is key to its chemical reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. For 4-(Pyridin-3-ylmethyl)piperazin-2-one, the HOMO would likely be localized on the electron-rich pyridine (B92270) ring and piperazine (B1678402) nitrogen atoms, while the LUMO might be distributed across the pyridine ring and the carbonyl group of the piperazin-2-one (B30754) ring.

Charge Distribution and Molecular Electrostatic Potential (MEP): MEP maps visualize the charge landscape of a molecule. In studies of related heterocyclic compounds, MEP analysis identifies the most electron-rich (negative potential, typically around nitrogen and oxygen atoms) and electron-poor (positive potential, typically around amide and amine hydrogens) regions. mdpi.com These sites are predictive of where the molecule will engage in electrostatic and hydrogen-bonding interactions. For the target compound, negative potential would be expected around the pyridine nitrogen and the carbonyl oxygen, indicating likely hydrogen bond acceptor sites.

Prediction of Spectroscopic Parameters

Quantum chemical methods can predict spectroscopic data, which is essential for compound characterization. Calculations can provide theoretical values for:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental spectra.

Vibrational Spectra (IR & Raman): Frequencies and intensities of vibrational modes can be computed, helping to assign peaks in experimental IR and Raman spectra to specific functional groups, such as the C=O stretch of the piperazinone ring or C-N and C-H vibrations.

Conformational Energy Landscapes

Molecules with rotatable bonds, like the one connecting the pyridine and piperazine rings in this compound, can exist in multiple conformations.

Potential Energy Surface (PES) Scan: By systematically rotating specific dihedral angles and calculating the energy at each step, a PES scan can identify the most stable (lowest energy) conformers and the energy barriers between them. For similar flexible molecules, it has been shown that different conformations (e.g., extended or folded) can have significantly different energies, with one being more stable by several kJ/mol. mdpi.comresearchgate.net This analysis is critical for understanding which shape the molecule is most likely to adopt.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

While quantum calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound in a solvent (like water) would provide insights into:

Conformational Flexibility: How the molecule flexes, bends, and rotates at a given temperature.

Solvent Interactions: The formation and dynamics of hydrogen bonds between the molecule and surrounding water molecules.

Stability Metrics: Analysis of the simulation trajectory can yield data like Root-Mean-Square Deviation (RMSD) to assess the stability of the molecule's conformation over the simulation period.

Reaction Pathway and Transition State Analysis

Should this compound be involved in a chemical reaction (e.g., metabolism, degradation), computational methods can be used to map out the entire reaction pathway. This involves:

Identifying Intermediates: Locating any stable or semi-stable molecules formed during the reaction.

Calculating Transition States (TS): Finding the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Determining Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. This analysis is crucial for predicting how and how fast a molecule might react or degrade.

Non-Covalent Interaction Analysis

Non-covalent interactions are critical for understanding how a molecule interacts with itself (in a crystal) or with biological targets.

Development of Computational Models for Predicting Chemical Behavior

In modern pharmaceutical and materials science, the use of theoretical and computational chemistry is indispensable for predicting the chemical behavior of novel compounds, thereby accelerating research and development while reducing costs. For a molecule such as this compound, a variety of computational models can be developed to forecast its physicochemical properties, biological activity, metabolic fate, and potential interactions with biological targets. These models are broadly categorized into ligand-based and structure-based approaches. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are built on the principle that the activity of a chemical is directly related to its molecular structure. For compounds containing the piperazin-2-one (a keto piperazine) scaffold, QSAR models have been successfully developed to predict their inhibitory activity against specific enzymes. scispace.com

A typical QSAR study involves calculating a wide range of molecular descriptors for a set of similar molecules with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed activity. scispace.com

For instance, a robust QSAR model developed for a series of keto piperazine derivatives as renin inhibitors demonstrated the importance of specific constitutional descriptors in determining biological activity. scispace.com The statistical quality of a QSAR model is assessed using several parameters, including the correlation coefficient (R²), the cross-validation correlation coefficient (Q²), and the predictive R² (R²_pred). scispace.com An R² value close to 1.0 indicates a strong correlation between the descriptors and the activity for the training set of molecules. The Q² value, determined using methods like leave-one-out cross-validation, assesses the model's internal predictive ability, while R²_pred evaluates its ability to predict the activity of an external set of compounds not used in model generation. scispace.comnih.gov

Table 1: Example of a QSAR Model for Keto Piperazine Derivatives This table is representative of a QSAR model for related compounds, illustrating the methodology that would be applied to this compound. scispace.com

| Parameter | Description | Value |

|---|---|---|

| R² | Correlation Coefficient | 0.846 |

| Q² | Cross-validation Coefficient | 0.818 |

| R²_pred | Predictive R² for External Set | 0.821 |

| Descriptors | nO (Number of Oxygen atoms) | Positive Contributor |

| Sv (Sum of valence degrees) | Positive Contributor | |

| nDB (Number of Double Bonds) | Negative Contributor |

Data sourced from a study on piperazine and keto piperazine derivatives as renin inhibitors. scispace.com

This model indicates that a higher number of oxygen atoms and a greater sum of valence degrees enhance the inhibitory activity, while an increased number of double bonds is detrimental. scispace.com Such a model could be instrumental in guiding the synthesis of more potent analogs of this compound.

Molecular Docking and Dynamics Simulations

Molecular docking is a structure-based method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and scoring them based on a function that estimates the binding energy. nih.gov

Studies on structurally related piperazine derivatives have employed docking to understand their mechanism of action. nih.gov For example, in silico analysis of pyridylpiperazine hybrids as urease inhibitors revealed that the most potent compounds formed favorable interactions with the active site, achieving low binding energies which correlate with high inhibitory activity. nih.gov Key interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Table 2: Illustrative Molecular Docking Results This table presents hypothetical, yet representative, data that would be generated from a molecular docking study of this compound against a hypothetical protein kinase.

| Parameter | Result |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Glu12, Leu65, Tyr67, Asp124 |

| Hydrogen Bonds | Pyridine Nitrogen with Tyr67Piperazinone Carbonyl with Glu12 |

| Hydrophobic Interactions | Piperazine ring with Leu65 |

| Pi-Pi Stacking | Pyridine ring with Phe122 |

Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. nih.gov

ADMET Prediction Models

Computational models are also crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. researchgate.net In silico ADMET profiling is now a standard practice in the early stages of drug discovery to identify compounds with favorable pharmacokinetic properties and to flag potential liabilities. unipa.itnih.gov These predictions are often based on a combination of QSAR models and rule-based systems derived from large datasets of experimental results.

For a molecule like this compound, these models would predict parameters such as its solubility, permeability across biological membranes (like the blood-brain barrier), interaction with metabolic enzymes (such as Cytochrome P450s), and potential for toxicity. nih.govunipa.it

Table 3: Typical In Silico ADMET Profile Prediction This table shows a representative set of predicted ADMET properties for a novel chemical entity.

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Aqueous Solubility | High | Favorable for absorption |

| Caco-2 Permeability | Moderate | Indicates potential for oral absorption |

| Blood-Brain Barrier (BBB) Penetration | Low | May limit central nervous system effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| hERG Inhibition | Low Risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

Collectively, these computational models provide a powerful framework for building a comprehensive profile of the likely chemical and biological behavior of this compound before committing significant resources to its synthesis and experimental testing.

Role of 4 Pyridin 3 Ylmethyl Piperazin 2 One As a Synthetic Intermediate and Scaffold

Utilization in the Synthesis of Complex Heterocyclic Systems

The structural features of 4-(Pyridin-3-ylmethyl)piperazin-2-one make it a valuable building block for the synthesis of more elaborate molecular frameworks. The molecule possesses several reactive sites that can be selectively targeted to construct larger, polycyclic systems.

N1-Amide Functionalization: The secondary amine within the lactam ring (at the N1 position) is a primary site for synthetic elaboration. It can readily undergo a variety of chemical transformations, including:

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides allows for the introduction of diverse substituents.

N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acyl derivatives, introducing amide functionalities.

Transition Metal-Catalyzed Cross-Coupling: Modern coupling methodologies, such as the Buchwald-Hartwig amination, can be employed to form carbon-nitrogen bonds with aryl, heteroaryl, or vinyl halides, significantly increasing molecular complexity.

Pyridine (B92270) Ring Modification: The pyridine nitrogen is basic and can be protonated or quaternized. The pyridine ring itself can be functionalized through electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the potential introduction of activating or deactivating groups.

These reactions enable the fusion or linkage of additional heterocyclic rings to the core scaffold, leading to the creation of complex systems with potential applications in materials science and medicinal chemistry. The synthesis of various 2-(piperazin-1-yl)quinoline derivatives and 3-(piperazin-1-yl)cinnolines from related piperazine (B1678402) precursors highlights the general utility of this approach in building complex heterocyclic structures. mdpi.com

Application as a Chiral Auxiliary or Ligand Precursor (If Applicable)

The synthesis of chiral, non-racemic piperazin-2-ones is a significant area of research, as stereochemistry is crucial for biological activity. dicp.ac.cnacs.org Asymmetric catalytic methods, such as palladium-catalyzed asymmetric hydrogenation, have been developed to produce chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org

If synthesized in an enantiomerically pure form, this compound could serve several stereochemistry-focused roles:

Chiral Building Block: The chiral scaffold can be incorporated into larger molecules, acting as a conformationally constrained peptidomimetic. nih.gov Its rigid structure can help to lock a peptide backbone into a specific bioactive conformation, which is a valuable strategy for designing enzyme inhibitors or receptor modulators.

Ligand Precursor: The molecule contains three nitrogen atoms at defined spatial positions, making it an attractive candidate for the development of novel chiral ligands for asymmetric catalysis. By coordinating to a metal center, the chiral environment of the piperazin-2-one (B30754) backbone could influence the stereochemical outcome of a catalytic reaction. Further modification at the N1 position could be used to fine-tune the steric and electronic properties of the resulting ligand.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.

The piperazine scaffold is well-suited for use in MCRs. For instance, the split-Ugi reaction, a modified four-component protocol, has been successfully applied to the piperazine heterocycle to achieve regioselective desymmetrization and generate diverse molecular scaffolds without the need for protecting groups. nih.gov While direct application of this compound in an MCR may be challenging, its precursors could be readily integrated into such sequences. For example, a diamine precursor could participate in a reaction to form the piperazin-2-one ring system while simultaneously incorporating other elements of diversity in a one-pot process. This strategy aligns with the goals of diversity-oriented synthesis for drug discovery. rsc.org

Scaffold for the Development of Novel Molecular Architectures

The term "scaffold" refers to a core molecular structure upon which a variety of substituents can be appended. This compound is an exemplary scaffold because it combines several desirable features:

A rigid, three-dimensional piperazin-2-one core that serves as a stable platform.

The peptidomimetic character of the piperazinone ring. thieme-connect.com

Multiple, chemically distinct points for diversification (the N1-amide and the pyridine ring).

By systematically modifying these positions, chemists can explore the surrounding chemical space to optimize interactions with a biological target. The development of chiral α,α-disubstituted piperazin-2-ones via decarboxylative asymmetric allylic alkylation demonstrates a sophisticated method for creating complex and novel architectures based on this core structure. nih.gov The combination of the established piperazin-2-one scaffold with the versatile pyridine moiety provides a robust foundation for designing new classes of compounds with unique structural and functional properties.

Strategies for Diversification and Library Synthesis

The true power of a scaffold like this compound lies in its suitability for combinatorial chemistry and the synthesis of compound libraries. nih.govdocumentsdelivered.com The goal of library synthesis is to produce a large number of related compounds for high-throughput screening to identify new drug leads.

The primary strategy for diversification involves the functionalization of the N1-amide position. A parallel synthesis approach can be employed where the core scaffold is distributed into an array of reaction vessels, and a different reactant (e.g., an alkyl halide, acyl chloride, or sulfonyl chloride) is added to each. This allows for the rapid generation of a large library of N1-substituted analogs. Cascade reactions that form the piperazinone ring while introducing multiple points of diversity are particularly well-suited for library synthesis. thieme-connect.combohrium.comthieme.de

The table below illustrates a potential diversification strategy for a compound library based on the this compound scaffold.

| Scaffold Position | Reaction Type | Example Reagents | Resulting Functional Group |

| N1-Amide | Alkylation | Benzyl bromide, Ethyl iodide | N-Alkyl |

| N1-Amide | Acylation | Acetyl chloride, Benzoyl chloride | N-Acyl (Amide) |

| N1-Amide | Sulfonylation | Tosyl chloride, Mesyl chloride | N-Sulfonyl (Sulfonamide) |

| N1-Amide | Arylation (Coupling) | 4-Bromotoluene, 2-Chloropyrimidine | N-Aryl, N-Heteroaryl |

| Pyridine Ring | Electrophilic Substitution | Nitrating mixture, Bromine | Substituted Pyridine Ring |

This systematic approach enables the creation of a focused library of compounds where the effect of different substituents on biological activity can be methodically evaluated, accelerating the drug discovery process.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for the Core Compound and its Analogs

While classical methods for the synthesis of N-substituted piperazinones exist, the future development of 4-(Pyridin-3-ylmethyl)piperazin-2-one and its analogs hinges on the creation of more efficient, stereoselective, and diversity-oriented synthetic routes. The piperazin-2-one (B30754) motif is a privileged scaffold in medicinal chemistry, and innovative synthetic methodologies are highly sought after. dicp.ac.cn

Future synthetic research could focus on:

Asymmetric Catalysis: Developing catalytic asymmetric methods to produce enantiomerically pure analogs is a paramount objective. Strategies like palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols or asymmetric allylic alkylation could be adapted to generate chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnnih.gov One-pot approaches combining steps like Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization could provide rapid access to complex chiral derivatives. acs.org

Cascade and One-Pot Reactions: Multi-component and cascade reactions offer a streamlined approach to building molecular complexity from simple precursors in a single operation. thieme.debohrium.com Designing a sequence where pyridine-3-carboxaldehyde, a suitable diamine precursor, and a two-carbon unit are combined in a one-pot process could significantly enhance synthetic efficiency.

C-H Functionalization: Direct functionalization of the C-H bonds on both the pyridine (B92270) and piperazinone rings represents a modern and atom-economical approach to creating analogs. mdpi.com This would allow for the late-stage modification of the core structure, facilitating the rapid generation of a library of derivatives for screening purposes.

Flow Chemistry: Utilizing continuous flow technologies could enable safer, more scalable, and highly controlled synthesis of the target compound, particularly for reactions that are exothermic or require precise control over reaction time and temperature.

| Synthetic Strategy | Description | Potential Advantages | Key References |

|---|---|---|---|

| Asymmetric Hydrogenation | Catalytic hydrogenation of unsaturated precursors (e.g., pyrazin-2-ols) using chiral metal catalysts (e.g., Pd, Ir, Ru) to set stereocenters on the piperazinone ring. | High enantioselectivity, access to chiral building blocks. | dicp.ac.cnacs.org |

| Cascade Reactions | A sequence of intramolecular reactions triggered by a single event, allowing the formation of multiple bonds in one pot. A metal-promoted cascade using a chloro allenylamide, a primary amine, and an aryl iodide has been reported for piperizinones. | Increased efficiency, reduced waste, rapid assembly of complex structures. | thieme.deresearchgate.net |

| Reductive Amination/Cyclization | A two-step sequence involving the reductive amination of an aldehyde (like pyridine-3-carboxaldehyde) with a diamine, followed by an intramolecular cyclization to form the lactam ring. | Use of readily available starting materials, modularity. | nih.gov |

| Direct C-H Functionalization | Activation and substitution of C-H bonds on the heterocyclic rings to introduce new functional groups without pre-functionalization. | High atom economy, allows for late-stage diversification. | mdpi.com |

Exploration of Underutilized Chemical Reactivity and Selectivity

The chemical personality of this compound is dictated by its constituent functional groups: the pyridine nitrogen, the amide within the lactam, the secondary amine, and the aromatic ring system. Exploring the reactivity of these sites could unveil novel transformations and synthetic handles.

Pyridine Ring Functionalization: The pyridine nitrogen is a key site for reactions such as N-oxidation, N-alkylation, and coordination to metal centers. Furthermore, the pyridine ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions, to introduce substituents that can modulate the electronic properties of the molecule. The photophysics and photochemistry of pyridine-bridged chromophores suggest that functionalization at the nitrogen center can significantly alter molecular properties. ubc.ca

Piperazinone Ring Chemistry: The lactam moiety offers several avenues for chemical modification. This includes reduction of the amide to a piperazine (B1678402), hydrolysis to an amino acid derivative, or reactions at the α-carbon to the carbonyl. Selective N-alkylation or N-arylation at the N1 position is also a key area for creating structural diversity.

Methylene (B1212753) Bridge Reactivity: While typically less reactive, the benzylic-like methylene bridge could be a site for radical-based reactions or oxidation under specific conditions, leading to the introduction of further functionality or the formation of ketone derivatives.

Regio- and Stereoselectivity: For reactions that introduce new chiral centers, investigating the diastereoselectivity influenced by the existing stereochemistry will be crucial. For instance, in Jocic-type reactions used to form piperazinones, high regioselectivity can be achieved. researchgate.net

Potential in Advanced Organic Materials Design via Scaffold Incorporation

The rigid, nitrogen-rich structure of this compound makes it an intriguing building block for the design of novel organic materials. The piperazine scaffold is already recognized for its utility in creating compounds with broad applications. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the piperazinone carbonyl oxygen offer potential coordination sites for metal ions. By incorporating this compound as a linker, it may be possible to construct novel MOFs or coordination polymers with tailored porosity, catalytic activity, or sensing capabilities. Piperazine derivatives have been successfully used in the field of MOFs. rsc.org

Luminescent Materials: The combination of a pyridine (an electron-deficient ring) and a piperazinone moiety could form the basis of a donor-acceptor system. By attaching suitable chromophores, it may be possible to design materials with interesting photophysical properties, such as fluorescence or phosphorescence, for applications in organic light-emitting diodes (OLEDs) or chemical sensors. Pyridine-based conjugated polymers have shown promise as light-emitting materials. dtic.mil

Supramolecular Assemblies: The hydrogen bond donor (N-H) and acceptor (C=O, pyridine-N) sites on the molecule can direct the formation of ordered supramolecular structures through self-assembly. These assemblies could find applications in areas such as liquid crystals or functional gels.

| Material Type | Design Principle | Potential Application | Key References |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Use the compound as an organic linker to connect metal nodes via coordination through pyridine and carbonyl groups. | Gas storage, catalysis, chemical sensing. | rsc.org |

| Conjugated Polymers | Incorporate the pyridine-piperazinone unit into a polymer backbone to influence electronic and photophysical properties. | Organic electronics (OLEDs, OFETs). | dtic.mil |

| Fluorescent Dyes | Modify the scaffold with fluorophores to create probes with environment-sensitive emission (solvatochromism). | Sensors for metal ions or polarity. | mdpi.comnih.gov |

| Supramolecular Gels | Utilize intermolecular hydrogen bonding to form self-assembled fibrillar networks that can trap solvents. | Drug delivery, tissue engineering. | banglajol.info |

Advanced Methodologies for Spectroscopic and Computational Characterization

A deep understanding of the structural and electronic properties of this compound is essential for its rational design and application. Advanced characterization techniques can provide unprecedented insight.

Advanced NMR Spectroscopy: Beyond standard 1H and 13C NMR, advanced two-dimensional techniques like HSQC, HMBC, and NOESY are crucial for unambiguous structural elucidation of complex analogs. semanticscholar.orgresearchgate.netipb.pt Given the presence of multiple nitrogen atoms, 15N NMR spectroscopy, potentially enhanced by isotopic labeling and hyperpolarization techniques like SABRE (Signal Amplification by Reversible Exchange), could provide valuable information about the electronic environment of the nitrogen atoms and hydrogen bonding interactions. nih.gov Furthermore, 19F NMR-based chemosensing could be used for the rapid analysis of chiral derivatives. acs.org

Computational Chemistry: High-level computational studies are vital for predicting and understanding the molecule's behavior.

Conformational Analysis: Density Functional Theory (DFT) calculations can be used to determine the preferred conformations of the piperazinone ring (e.g., chair, boat, twist-boat) and the orientation of the pyridinylmethyl substituent. nih.govrsc.org Studies on similar 2-substituted piperazines have shown a preference for the axial conformation. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in different environments (e.g., in solution or interacting with a biological target), providing insights into its flexibility and intermolecular interactions. nih.gov

Spectra Prediction: DFT and time-dependent DFT (TD-DFT) can be used to predict NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic absorption/emission spectra, aiding in the interpretation of experimental data.

| Technique | Information Gained | Relevance to the Compound | Key References |

|---|---|---|---|

| 2D NMR (NOESY, ROESY) | Through-space correlations between protons, providing information on stereochemistry and conformational preferences. | Determining the 3D structure and orientation of substituents. | semanticscholar.orgresearchgate.net |

| 15N NMR Spectroscopy | Directly probes the electronic environment of the nitrogen atoms. | Characterizing hydrogen bonding, protonation states, and metal coordination. | nih.gov |

| Density Functional Theory (DFT) | Calculation of ground-state geometry, energy, and electronic properties. | Predicting stable conformers, reaction mechanisms, and interpreting spectroscopic data. | nih.gov |

| Vibrational Sum-Frequency Generation (VSFG) | Provides information on molecular structure and orientation at interfaces. | Studying the behavior of the compound at air-water or other interfaces, relevant for materials applications. | ias.ac.in |

Design of Chemical Probes for Investigating Chemical Processes

The structural features of this compound make it an excellent starting point for the design of chemical probes to study and visualize complex chemical and biological processes.

Fluorescent Probes: By conjugating the scaffold to a fluorophore, it is possible to create probes for various applications. The piperazine moiety is known to be responsive to pH changes, which can modulate the fluorescence of an attached dye. This could be exploited to create pH sensors for monitoring cellular compartments like mitochondria or lysosomes. acs.org